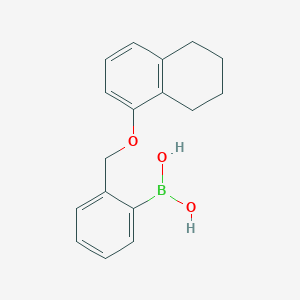

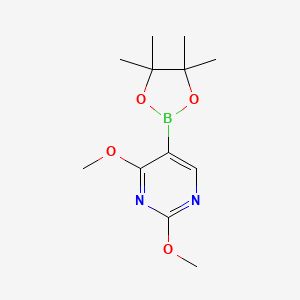

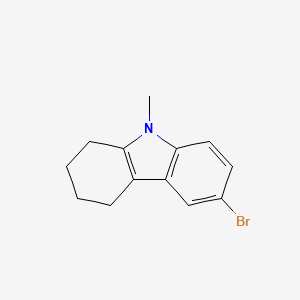

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole

Vue d'ensemble

Description

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Br-9-Me-THC) is an organic compound that belongs to the carbazole family of compounds. It is a highly versatile compound with a wide range of applications in scientific research, including synthesis and mechanism of action studies. 6-Br-9-Me-THC has been used in various laboratory experiments, such as the synthesis of other compounds and the study of its biochemical and physiological effects.

Applications De Recherche Scientifique

Antitumor Activity

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have shown promising results in antitumor activity. A study synthesized a series of hetero annulated carbazoles like isoxazolo-, pyrido- and pyrimido carbazoles through condensation cum cycloaddition reactions. Notably, a compound named 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole displayed significant selective growth inhibition on MCF-7 cell line, indicating potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Bacterial Biotransformation

The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole and 9-methyl-9H-carbazole was studied using biphenyl-grown cells of Ralstonia sp. strain SBUG 290, expressing biphenyl 2,3-dioxygenase. The strain accumulated specific major products during the incubation, demonstrating the microbial transformation capabilities of these compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Photophysics Studies

The solution phase photophysics of two de novo designed hydrogen bond sensitive derivatives, DMTCO and MDDCO, synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one, were extensively studied. The findings provide insights into the solvent polarity effects on these compounds, as well as the dipole moment changes in their excited state, indicating their potential application in fluorescence studies and solvent-sensitivity analysis (Ghosh, Mitra, Saha, & Basu, 2013).

Electrochemical Applications

Carbazole derivatives, including 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, were studied as anticorrosion agents for mild steel in both abiotic and biotic environments. The compounds demonstrated significant suppression of mild steel corrosion, indicating their potential as protective agents in various industrial applications (Nwankwo, Olasunkanmi, & Ebenso, 2018).

Propriétés

IUPAC Name |

6-bromo-9-methyl-1,2,3,4-tetrahydrocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

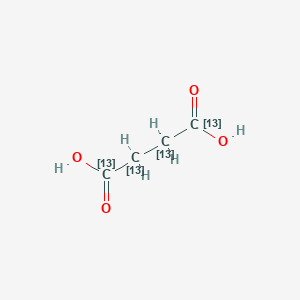

InChI=1S/C13H14BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIPKRNFMHVJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507883 | |

| Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

CAS RN |

78863-96-4 | |

| Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.